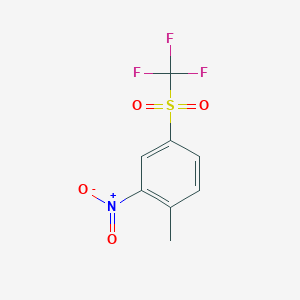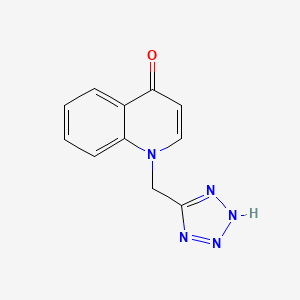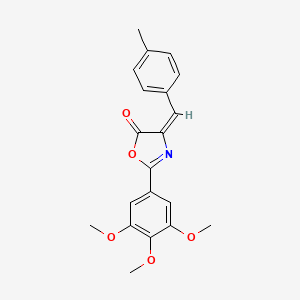![molecular formula C19H28N4O B6095819 2,6-DI-TERT-BUTYL-4-[(E)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL](/img/structure/B6095819.png)
2,6-DI-TERT-BUTYL-4-[(E)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-DI-TERT-BUTYL-4-[(E)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL is a synthetic organic compound known for its antioxidant properties. It is a phenolic compound with a complex structure that includes tert-butyl groups and a triazole moiety. This compound is used in various applications, including as a stabilizer in industrial processes and as an antioxidant in different chemical formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-DI-TERT-BUTYL-4-[(E)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL typically involves the following steps:
Starting Materials: The synthesis begins with phenol and isobutene.
Friedel-Crafts Alkylation: Phenol undergoes Friedel-Crafts alkylation with isobutene in the presence of a Lewis acid catalyst such as aluminum phenoxide to introduce the tert-butyl groups.
Formation of Triazole Moiety: The triazole moiety is introduced through a reaction with 3,5-dimethyl-4H-1,2,4-triazole.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to achieve efficient production .
Types of Reactions:
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Catalysts: Lewis acids such as aluminum chloride are used in Friedel-Crafts alkylation.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Substitution Products: Various substituted phenolic compounds depending on the electrophile used.
Applications De Recherche Scientifique
2,6-DI-TERT-BUTYL-4-[(E)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL has several scientific research applications:
Chemistry: Used as an antioxidant to prevent the oxidation of other chemicals in various formulations.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in pharmaceuticals due to its antioxidant properties.
Industry: Utilized as a stabilizer in the production of polymers, lubricants, and other industrial products.
Mécanisme D'action
The antioxidant mechanism of 2,6-DI-TERT-BUTYL-4-[(E)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL involves the donation of hydrogen atoms from the phenolic hydroxyl group to free radicals, thereby neutralizing them and preventing oxidative damage . The triazole moiety may also contribute to its antioxidant activity by stabilizing the radical intermediates .
Comparaison Avec Des Composés Similaires
2,6-Di-tert-butylphenol: Another phenolic antioxidant with similar tert-butyl groups but lacking the triazole moiety.
2,4-Di-tert-butylphenol: Similar structure but with tert-butyl groups at different positions on the phenolic ring.
Uniqueness: 2,6-DI-TERT-BUTYL-4-[(E)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL is unique due to the presence of the triazole moiety, which enhances its antioxidant properties and provides additional stability to the compound .
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-12-21-22-13(2)23(12)20-11-14-9-15(18(3,4)5)17(24)16(10-14)19(6,7)8/h9-11,24H,1-8H3/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSDFDVVUMOJFJ-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one](/img/structure/B6095740.png)
![7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6095746.png)
![2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE](/img/structure/B6095753.png)
![6-(4-methyl-1-piperidinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6095769.png)
![(2E)-N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(2-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propen-1-amine](/img/structure/B6095777.png)
![3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6095788.png)
![2-{1-(4-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6095790.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxamide](/img/structure/B6095792.png)

![N-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B6095800.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B6095807.png)
![4-{[(2E)-4-(ETHOXYCARBONYL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRROL-2-YLIDENE]METHYL}BENZOIC ACID](/img/structure/B6095809.png)


